MCTR2

Descripción general

Descripción

Maresin Conjugates in Tissue Regeneration 2 (MCTR2) es un mediador especializado en la resolución de la inflamación sintetizado a partir del ácido docosahexaenoico en macrófagos en el sitio de la inflamación . Juega un papel crucial en la aceleración de la regeneración de tejidos y la resolución de la inflamación .

Aplicaciones Científicas De Investigación

MCTR2 tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

MCTR2 ejerce sus efectos promoviendo la resolución de la inflamación y acelerando la regeneración de tejidos. Reduce la infiltración de neutrófilos, acorta el período de resolución inflamatoria y aumenta la fagocitosis de bacterias por los macrófagos . Los objetivos moleculares y las vías involucradas incluyen la activación de los macrófagos y la modulación de la producción de eicosanoides .

Análisis Bioquímico

Biochemical Properties

MCTR2 plays a significant role in biochemical reactions. It interacts with enzymes such as leukotriene C4 synthase (LTC4S) and glutathione S-transferase Mu 4 (GSTM4), which convert the synthetic maresin epoxide intermediate 13S,14S-eMaR to MCTR1 . The conversion of MCTR1 to this compound is catalyzed by γ-glutamyl transferase (GGT) in human macrophages .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting tissue regeneration and resolution of infections . It enhances bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. This compound is converted from MCTR1 by the action of γ-glutamyl transferase (GGT) in human macrophages. The biosynthesis of MCTR3 is mediated by dipeptidases that cleave the cysteinyl-glycinyl bond of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathways of docosahexaenoic acid (DHA). DHA is oxidized to maresin 1 (MaR1), which is converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase, then to this compound by γ-glutamyl transferase .

Transport and Distribution

It is known that this compound is synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation .

Subcellular Localization

It is known that this compound is synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation .

Métodos De Preparación

MCTR2 se sintetiza a partir del ácido docosahexaenoico a través de una serie de reacciones enzimáticas. El ácido docosahexaenoico primero se oxida a maresina 1, que luego se convierte en Maresin Conjugates in Tissue Regeneration 1 por glutatión S-transferasa Mu 4 o leucotrieno C4 sintasa. Finalmente, Maresin Conjugates in Tissue Regeneration 1 se convierte en Maresin Conjugates in Tissue Regeneration 2 por γ-glutamiltransferasa .

Análisis De Reacciones Químicas

MCTR2 experimenta varias reacciones químicas, incluyendo:

Oxidación: El ácido docosahexaenoico se oxida a maresina 1.

Comparación Con Compuestos Similares

MCTR2 es parte de una familia de conjugados de maresina en la regeneración de tejidos, que también incluye Maresin Conjugates in Tissue Regeneration 1 y Maresin Conjugates in Tissue Regeneration 3 . Comparado con sus contrapartes, this compound tiene una estructura única y actividades biológicas específicas que lo hacen particularmente eficaz en la promoción de la regeneración de tejidos y la resolución de la inflamación .

Propiedades

IUPAC Name |

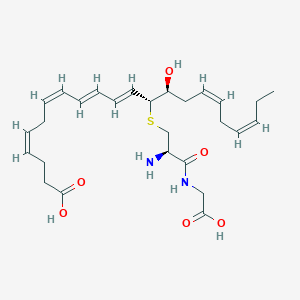

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O6S/c1-2-3-4-5-11-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-9-7-6-8-10-13-16-19-25(31)32/h3-4,6-7,9-15,18,22-24,30H,2,5,8,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBQPRBQBDLLLA-VZUSUAOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is MCTR2 and what is its role in the body?

A1: this compound, or (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid, is a specialized pro-resolving mediator (SPM) belonging to a family of molecules called maresin conjugates in tissue regeneration (MCTR). These molecules play a crucial role in actively promoting the resolution of inflammation and facilitating tissue repair and regeneration. [, , ]

Q2: How is this compound synthesized?

A2: this compound is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). The process involves a series of enzymatic conversions, starting with the 14-lipoxygenation of DHA. This leads to the formation of an intermediate allylic epoxide, which is then conjugated to glutathione to yield MCTR1. MCTR1 is further metabolized by the enzyme γ-glutamyl transferase (GGT) to produce this compound. [, ]

Q3: What are the known biological activities of this compound?

A3: this compound exhibits potent anti-inflammatory and pro-resolving actions. Studies have shown that this compound can:

- Limit neutrophil infiltration: this compound helps regulate the influx of neutrophils, a type of white blood cell, to the site of inflammation, preventing excessive tissue damage. [, ]

- Promote efferocytosis: this compound enhances the clearance of apoptotic cells by macrophages, a process crucial for resolving inflammation and initiating tissue repair. []

- Stimulate bacterial phagocytosis: this compound enhances the ability of macrophages to engulf and destroy bacteria, contributing to the resolution of infections. [, ]

- Counter-regulate vascular actions of leukotrienes: this compound can counteract the vascular leakage induced by leukotriene D4 (LTD4), a pro-inflammatory mediator. []

- Accelerate tissue regeneration: this compound has been shown to accelerate tissue regeneration in planaria, a type of flatworm often used as a model organism for regeneration studies. []

Q4: How does this compound interact with cells to exert its effects?

A4: While the precise receptor for this compound remains under investigation, studies indicate that it interacts with the cysteinyl leukotriene receptor-1 (CysLT1). This interaction allows this compound to counteract the effects of pro-inflammatory mediators like LTD4 and promote pro-resolving activities such as phagocytosis. []

Q5: What is the significance of studying this compound and related molecules?

A5: Understanding the actions of this compound and other pro-resolving mediators is crucial for developing novel therapeutic strategies for inflammatory diseases. Currently, many treatments focus on suppressing inflammation, but these approaches often have limitations and side effects. Targeting the resolution phase of inflammation with molecules like this compound offers a promising alternative with potentially fewer adverse effects. [, , ]

Q6: What are the future directions for research on this compound?

A6: Future research on this compound will likely focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)